Cas no 1784465-64-0 (4-(Difluoromethyl)-1,3-thiazole-2-carboxylic acid)

4-(Difluoromethyl)-1,3-thiazole-2-carboxylic acid is a fluorinated heterocyclic compound featuring a difluoromethyl group at the 4-position and a carboxylic acid moiety at the 2-position of the thiazole ring. This structure imparts unique physicochemical properties, including enhanced metabolic stability and lipophilicity, making it a valuable intermediate in pharmaceutical and agrochemical research. The difluoromethyl group contributes to improved bioavailability and resistance to oxidative degradation, while the carboxylic acid functionality allows for further derivatization. Its versatility in medicinal chemistry applications, particularly in the synthesis of bioactive molecules, underscores its utility as a building block for drug discovery and development.
4-(Difluoromethyl)-1,3-thiazole-2-carboxylic acid structure
1784465-64-0 structure
Product Name:4-(Difluoromethyl)-1,3-thiazole-2-carboxylic acid
CAS No:1784465-64-0
MF:C5H3F2NO2S
MW:179.14462685585
MDL:MFCD28520385
CID:5617609
PubChem ID:84656748
Update Time:2025-10-28

4-(Difluoromethyl)-1,3-thiazole-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(Difluoromethyl)-1,3-thiazole-2-carboxylic acid
    • BPONVVSBNSWOGF-UHFFFAOYSA-N
    • 1784465-64-0
    • EN300-2966326
    • MDL: MFCD28520385
    • Inchi: 1S/C5H3F2NO2S/c6-3(7)2-1-11-4(8-2)5(9)10/h1,3H,(H,9,10)
    • InChI Key: BPONVVSBNSWOGF-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)O)=NC(=C1)C(F)F

Computed Properties

  • Exact Mass: 178.98525584g/mol
  • Monoisotopic Mass: 178.98525584g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 78.4Ų

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Additional information on 4-(Difluoromethyl)-1,3-thiazole-2-carboxylic acid

4-(Difluoromethyl)-1,3-thiazole-2-carboxylic acid: A Comprehensive Overview

The compound with CAS No. 1784465-64-0, commonly referred to as 4-(Difluoromethyl)-1,3-thiazole-2-carboxylic acid, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of thiazole derivatives, which have gained considerable attention due to their diverse biological activities and applications in drug discovery. The structure of this compound features a thiazole ring substituted with a difluoromethyl group at the 4-position and a carboxylic acid group at the 2-position, making it a unique member of the thiazole family.

Recent studies have highlighted the potential of 4-(Difluoromethyl)-1,3-thiazole-2-carboxylic acid in various therapeutic areas. For instance, researchers have explored its role as a potential antimicrobial agent, demonstrating significant activity against a range of bacterial and fungal pathogens. The presence of the difluoromethyl group is believed to contribute to its enhanced bioactivity by modifying the electronic properties of the molecule and improving its interactions with target enzymes or receptors.

In addition to its antimicrobial properties, this compound has shown promise in cancer research. Preclinical studies have indicated that it may possess cytotoxic effects against certain cancer cell lines, potentially making it a candidate for further investigation in oncology. The thiazole ring, known for its stability and versatility, serves as a scaffold for various functional groups, enabling the molecule to interact with multiple biological targets.

The synthesis of 4-(Difluoromethyl)-1,3-thiazole-2-carboxylic acid involves a multi-step process that typically begins with the preparation of the thiazole core. This is followed by substitution reactions to introduce the difluoromethyl group and subsequent oxidation or functionalization steps to install the carboxylic acid moiety. Recent advancements in synthetic chemistry have made this process more efficient and scalable, facilitating its use in both academic research and industrial applications.

Beyond its therapeutic potential, this compound has also been studied for its role in agrochemicals. Researchers have explored its ability to act as a plant growth regulator or as an ingredient in pesticides. The fluorinated substituent is particularly advantageous in this context due to its lipophilic nature and resistance to metabolic degradation, which can enhance the compound's stability and efficacy when applied to crops.

From an environmental perspective, understanding the fate and toxicity of 4-(Difluoromethyl)-1,3-thiazole-2-carboxylic acid is crucial for its safe application. Studies have been conducted to assess its biodegradation potential and acute toxicity profiles. These findings are essential for regulatory agencies to establish guidelines for handling and using this compound in various industries.

In conclusion, CAS No. 1784465-64-0 represents a versatile and promising molecule with applications spanning medicine, agriculture, and materials science. Its unique structure and functional groups make it an attractive target for further research and development. As scientific advancements continue to uncover new insights into its properties and mechanisms of action, this compound is poised to play an increasingly important role in addressing global health and environmental challenges.

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